N'-9-acridinyl-2-phenylacetohydrazide
Description
N'-9-Acridinyl-2-phenylacetohydrazide is a heterocyclic compound featuring an acridine core linked to a phenylacetohydrazide moiety. The hydrazide functional group (-CONHNH₂) enhances reactivity, facilitating the formation of Schiff bases and coordination complexes, which are critical in medicinal chemistry .
Properties
IUPAC Name |
N'-acridin-9-yl-2-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20(14-15-8-2-1-3-9-15)23-24-21-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)21/h1-13H,14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNVNPZKNOHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Acridine-Based Analogues
2-(2R-9-Oxoacridin-10(9H)-yl)acetohydrazide Structure: Features a 9-oxoacridin core linked to acetohydrazide. Synthesis: Prepared via hydrazinolysis of ester precursors, with reaction temperatures ranging from 305–311°C . Properties: Melting points >300°C; characterized by NMR and MS . Bioactivity: Likely retains DNA intercalation properties typical of acridines.
Acridin-9-ylidene Thiosemicarbazones Structure: Acridinylidene group conjugated with thiosemicarbazone (-NHN=C=S). Synthesis: Derived from 10-methylacridinium salts and thiosemicarbazides .
Phenoxyphenyl Acetohydrazides
N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9e) Structure: Fluorinated benzylidene substituent on phenoxyphenyl acetohydrazide. Synthesis: Prepared via condensation of hydrazide 17 with 4-fluorobenzaldehyde in ethanol (60°C, 4–24 h) . Properties: Melting point 168–170°C; characterized by IR (C=O stretch at 1650 cm⁻¹) and H-NMR . Bioactivity: Demonstrates anti-inflammatory activity, likely due to COX-2 inhibition .
N-(2,4-Dimethoxybenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9f) Structure: Dimethoxybenzylidene substituent. Synthesis: Similar to 9e, using 2,4-dimethoxybenzaldehyde . Properties: Melting point 182–184°C; distinct NMR shifts for methoxy groups (δ 3.85–3.90 ppm) .
Anthracene and Heterocyclic Derivatives
N'-(9-Anthrylmethylene)-2-pyrazinecarbohydrazide Structure: Anthracene moiety linked to pyrazinecarbohydrazide. Properties: Molecular weight 326.35; CAS 304908-11-0 . Applications: Potential use in fluorescence-based assays due to anthracene’s luminescent properties.
N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide Structure: Nicotinohydrazide with chloro-hydroxyphenyl substitution. Bioactivity: Metal-chelating properties may enhance antimicrobial efficacy .
Key Observations :
- Acridine vs. Phenoxyphenyl Cores: Acridine derivatives (e.g., 2-(2R-9-oxoacridin-yl)acetohydrazide) exhibit higher thermal stability (melting points >300°C) compared to phenoxyphenyl analogues (~170°C), likely due to extended π-conjugation .
- Substituent Effects : Electron-withdrawing groups (e.g., -F in 9e) enhance anti-inflammatory activity, while methoxy groups (9f) may improve solubility .
- Bioactivity Divergence: Phenoxyphenyl acetohydrazides target inflammatory pathways, whereas acridine derivatives are prioritized for DNA-targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
